molecular formula C12H14BrNO4 B8816656 Diethyl 2-(2-Bromo-4-pyridyl)malonate

Diethyl 2-(2-Bromo-4-pyridyl)malonate

Cat. No. B8816656
M. Wt: 316.15 g/mol
InChI Key: RIHUXTHFFOGHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(2-Bromo-4-pyridyl)malonate is a useful research compound. Its molecular formula is C12H14BrNO4 and its molecular weight is 316.15 g/mol. The purity is usually 95%.
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properties

Product Name

Diethyl 2-(2-Bromo-4-pyridyl)malonate

Molecular Formula

C12H14BrNO4

Molecular Weight

316.15 g/mol

IUPAC Name

diethyl 2-(2-bromopyridin-4-yl)propanedioate

InChI

InChI=1S/C12H14BrNO4/c1-3-17-11(15)10(12(16)18-4-2)8-5-6-14-9(13)7-8/h5-7,10H,3-4H2,1-2H3

InChI Key

RIHUXTHFFOGHJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=NC=C1)Br)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-4-methylpyridine (70.0 g, 407 mmol) was added drop wise to a cooled (−78° C.) solution of LDA (2.0 M in toluene/THF/ethyl benzene, 610.4 ml, 1.22 mol) in dry THF (600 ml) for 30 min. ethylchloroformate (132.3 g, 1.22 mol) was added to the resultant reaction mixture with addition funnel at −78° C. and stirring continued for 90 min. Reaction mixture was treated with saturated NH4Cl solution and worked up with ethyl acetate by washing with water, brine followed by drying over anhy. Na2SO4. Organic layer ws concentrated under reduced pressure to obtain crude product which was purified by column chromatography with 10% ethyl acetate in Hexane to furnish title compound as a brown color oily liquid. Yield: 115.0 g (89%). TLC (10% ethyl acetate in hexane) Rf=0.15; LCMS: RtH8=1.475 [M+1]+=315.8 and 317.8; HPLC RtH9=7.30 min (86.7%); 1H NMR (400 MHz, CDCl3) δ 8.38 (d, 1H), 7.56 (t, 1H), 7.34 (dd, 1H), 4.55 (s, 1H), 4.29-4.18 (m, 4H), 1.28 (t, 6H).
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
610.4 mL
Type
reactant
Reaction Step Two
Quantity
132.3 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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